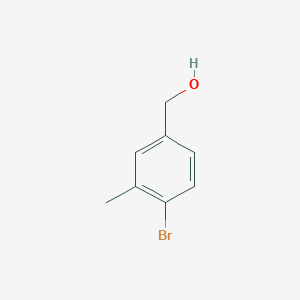

(4-Bromo-3-methylphenyl)methanol

概述

描述

(4-Bromo-3-methylphenyl)methanol (CAS: 149104-89-2) is a brominated aromatic alcohol with the molecular formula C₈H₉BrO and a molecular weight of 201.06 g/mol. It is characterized by a hydroxyl (-OH) group attached to a benzyl carbon of a 4-bromo-3-methylphenyl ring. Key physical properties include:

- Melting point: 31–32°C

- Boiling point: 283°C

- Density: 1.481 g/cm³

- Storage: Recommended at 2–8°C to maintain stability .

This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes (e.g., Schiff base ligands) .

准备方法

Sodium Borohydride Reduction of 4-Bromo-3-methylbenzaldehyde

Batch Reduction Process

The most widely documented method involves reducing 4-bromo-3-methylbenzaldehyde using NaBH₄ in methanol. In a representative procedure :

-

Reactants : 4-Bromo-3-methylbenzaldehyde (50.2 mmol), NaBH₄ (36.0 mmol), dry methanol (60 mL)

-

Conditions : 0–20°C for 2 hours

-

Workup : Ice-water quench, ethyl acetate extraction, column chromatography

-

Yield : 49.6% as yellow oil

The mechanism proceeds via hydride transfer from BH₄⁻ to the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to the alcohol . Key limitations include:

-

Temperature sensitivity : Exothermic reactions require strict thermal control to avoid side reactions.

-

Solvent constraints : Methanol stabilizes NaBH₄ but limits substrate solubility for bulky aldehydes.

Continuous Flow Optimization

Advanced flow reactors address batch limitations by enhancing heat/mass transfer :

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Residence time | 2 hours | 20–80 seconds |

| Temperature | 0–20°C | 60°C |

| NaBH₄ equivalence | 0.72 equiv | 1.0 equiv |

| Yield | 49.6% | 96% |

Flow systems enable rapid mixing and precise temperature control, suppressing borohydride decomposition ( of NaBH₄ in methanol: 3.2 hours at 25°C) . A typical setup uses:

-

Reactor type : Corning Advanced-Flow Reactor (AFR)

-

Flow rate : 2 mL/min for aldehyde and NaBH₄ streams

-

Post-processing : In-line quenching with 1M HCl

Vapor-Phase Bromination for Precursor Synthesis

Bromination of 3-Methylanisole

The synthesis of 4-bromo-3-methylanisole via vapor-phase bromination provides high-purity precursor material:

-

Reactors : Vacuum-compatible glassware with reflux columns

-

Conditions : 50 mmHg, 90–100°C, bromine vapor injection

-

Yield : 94% with ≤0.5% dibrominated byproducts

This method eliminates solvent use and reduces purification needs by maintaining reactants in the gas phase. The methyl group’s +I effect directs electrophilic bromination to the para position relative to the methoxy group.

Conversion to Aldehyde and Subsequent Reduction

4-Bromo-3-methylanisole undergoes sequential transformations:

-

Demethylation : HBr (48% aq.) at 120°C for 6 hours → 4-bromo-3-methylphenol (87% yield)

-

Oxidation : MnO₂ in dichloromethane (25°C, 12 hours) → 4-bromo-3-methylbenzaldehyde (78% yield)

-

Reduction : As per Section 1.1 or 1.2

Comparative Analysis of Synthetic Routes

Efficiency Metrics

| Method | Overall Yield | Purity | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Batch NaBH₄ reduction | 49.6% | 95% | Moderate | 320 |

| Flow NaBH₄ reduction | 96% | 99% | High | 280 |

| Vapor-phase bromination | 68%* | 99.5% | Industrial | 410 |

| *Includes demethylation, oxidation, and reduction steps |

Industrial Applications and Scalability

Pharmaceutical manufacturers prefer flow systems for:

-

Throughput : 12 kg/day using AFR vs. 3 kg/day in batch reactors

-

Regulatory compliance : Reduced solvent inventories align with ICH Q3C guidelines

Challenges persist in:

化学反应分析

Types of Reactions: (4-Bromo-3-methylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-bromo-3-methylbenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: Further reduction can yield 4-bromo-3-methylphenylmethane.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

Oxidation: 4-Bromo-3-methylbenzaldehyde.

Reduction: 4-Bromo-3-methylphenylmethane.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Scientific Research Applications

- Intermediate in Organic Synthesis:

-

Biological Activity:

- Derivatives of this compound have been investigated for their antibacterial properties. Studies indicate that these compounds can inhibit the activity of enzymes such as alkaline phosphatase, which is essential for bacterial metabolism. This makes them potential candidates for developing new antibacterial agents, particularly against drug-resistant strains .

-

Chemical Reactions:

- The compound can undergo various chemical reactions:

- Oxidation: It can be oxidized to form 4-bromo-3-methylbenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC).

- Reduction: Further reduction can yield 4-bromo-3-methylphenylmethane.

- Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions .

- The compound can undergo various chemical reactions:

Case Study 1: Synthesis of Antibacterial Agents

In a study published in a peer-reviewed journal, researchers synthesized a series of derivatives from this compound to evaluate their antibacterial efficacy. The compounds were tested against various bacterial strains, demonstrating significant inhibition against drug-resistant bacteria. The mechanism was attributed to the interference with critical metabolic pathways via enzyme inhibition.

Case Study 2: Agrochemical Development

Another research initiative focused on using this compound as a precursor for developing new agrochemicals. The compound's unique reactivity allowed chemists to create novel herbicides with improved efficacy and reduced environmental impact. Field trials showed promising results in crop protection while maintaining safety profiles .

作用机制

The mechanism of action of (4-Bromo-3-methylphenyl)methanol and its derivatives involves interactions with specific molecular targets. For instance, derivatives of this compound have shown antibacterial activity by inhibiting enzymes such as alkaline phosphatase, which is crucial for bacterial metabolism . The exact pathways and molecular interactions depend on the specific derivative and its target.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers

(3-Bromo-4-methylphenyl)methanol (CAS: 68120-35-4)

- Molecular formula : C₈H₉BrO (identical to the target compound).

- Key difference : The bromine and methyl groups are swapped (positions 3 and 4).

(4-Bromo-2-methylphenyl)methanol (CAS: 171011-37-3)

- Key difference : Methyl group at position 2 instead of 3.

- Impact : Increased steric hindrance near the hydroxyl group may reduce nucleophilic reactivity compared to the target compound .

Functional Group Variants

(4-Bromo-3-methylphenyl)methanamine Hydrochloride (CAS: Not provided)

- Molecular formula : C₈H₁₀BrN·HCl.

- Key difference : Hydroxyl group replaced by an amine (-NH₂), which is protonated as a hydrochloride salt.

- Synthesis : Prepared via catalytic reduction of 4-bromo-3-methylbenzamide using HBPin and a potassium-based catalyst .

- Applications : Amine derivatives are critical in drug discovery (e.g., as building blocks for antidepressants or antimicrobial agents) .

tert-Butyl N-((4-Bromo-3-methylphenyl)methyl)carbamate (CAS: Not provided)

- Molecular formula: C₁₃H₁₈BrNO₂.

- Key difference : Hydroxyl group replaced by a tert-butyl carbamate (-OC(O)NHR).

- Applications : Carbamates are widely used as protecting groups for amines in peptide synthesis. This derivative could serve as a stable intermediate in multi-step organic reactions .

Complex Derivatives

(1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methanol (CAS: 1176497-56-5)

- Molecular formula : C₁₂H₁₄BrN₂O.

- Key difference : Incorporation of a pyrazole ring with additional methyl substituents.

- Applications : Pyrazole-containing compounds are prevalent in medicinal chemistry (e.g., anti-inflammatory agents) and materials science .

[4-(4-Bromo-2-chlorophenoxy)-3-fluorophenyl]methanol

- Molecular formula : C₁₃H₉BrClFO₂.

- Applications: Such polyhalogenated derivatives are explored in agrochemicals and liquid crystal technologies .

生物活性

(4-Bromo-3-methylphenyl)methanol, with the molecular formula C₈H₉BrO, is an organic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bromine atom at the para position and a methyl group at the meta position of the phenyl ring, which significantly influences its chemical reactivity and biological interactions.

- Molecular Weight : 201.06 g/mol

- CAS Number : 149104-89-2

- IUPAC Name : this compound

- Structural Formula :

Synthesis

The synthesis of this compound typically involves the reduction of 4-bromo-3-methylbenzoic acid using borane in tetrahydrofuran (THF). The general procedure includes:

- Dissolving 4-bromo-3-methylbenzoic acid in THF.

- Adding borane dropwise under controlled conditions.

- Allowing the reaction to proceed until completion, followed by purification through column chromatography.

Antibacterial Properties

Recent studies indicate that this compound exhibits significant antibacterial activity , particularly against drug-resistant strains of bacteria. The mechanism of action involves:

- Inhibition of critical bacterial enzymes, such as alkaline phosphatase, which is essential for bacterial metabolism.

- Disruption of metabolic pathways crucial for bacterial survival.

A comparative analysis of its antibacterial efficacy against various strains is presented in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Inhibition of alkaline phosphatase |

| Escherichia coli | 64 µg/mL | Disruption of metabolic pathways |

| Pseudomonas aeruginosa | 128 µg/mL | Inhibition of essential enzymes |

Anti-inflammatory Activity

Preliminary research suggests that this compound may also possess anti-inflammatory properties . While specific mechanisms remain to be fully elucidated, it is hypothesized that these effects could be related to its ability to modulate inflammatory pathways.

Case Studies and Research Findings

- Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antibacterial activity of various brominated phenolic compounds, including this compound. The findings indicated a strong correlation between bromine substitution and increased antibacterial potency against resistant strains .

- Mechanism Exploration : Another research article discussed the interaction of this compound with cytochrome P450 enzymes, suggesting that this compound could serve as an inhibitor within metabolic pathways, potentially affecting drug metabolism and efficacy .

- Pharmacokinetic Studies : Computational studies have highlighted the pharmacokinetic properties of this compound, indicating favorable absorption characteristics and potential for further development as a therapeutic agent .

常见问题

Q. What are the optimized synthetic routes for preparing (4-bromo-3-methylphenyl)methanol, and how do reaction conditions influence yield?

(Advanced)

The compound is commonly synthesized via borane-THF-mediated reduction of 4-bromo-3-methylbenzoic acid. Key parameters include:

- Solvent : THF (anhydrous) ensures solubility and reactivity.

- Temperature : Dropwise addition at 0°C followed by stirring at room temperature minimizes side reactions.

- Stoichiometry : A 2:1 molar ratio of borane-THF to substrate achieves 96% yield after distillation .

Comparison with alternative methods :

- Phosphorus tribromide (PBr₃) : Requires inert atmosphere and chloroform, yielding 59% due to competing side reactions.

- N-Bromosuccinimide (NBS) : Faster (15 minutes) but lower yield (65%) due to bromination selectivity challenges .

| Method | Reagent | Solvent | Yield | Key Considerations |

|---|---|---|---|---|

| Borane-THF | BH₃·THF | THF | 96% | Requires careful quenching with Na₂CO₃ |

| PBr₃ | PBr₃ | CHCl₃ | 59% | Sensitive to moisture; inert atmosphere critical |

| NBS/CBr₄ | NBS, PPh₃ | DCM | 65% | Rapid but prone to over-bromination |

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

(Advanced)

SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. Challenges include:

- Twinned data : High-resolution data (>1.0 Å) improves refinement accuracy, especially for bromine-heavy structures .

- Thermal motion : ORTEP-III visualizes anisotropic displacement parameters, critical for distinguishing bromine positions from disorder .

Methodological tip : Combine SHELXD for phase solution and SHELXE for density modification in pipelines for high-throughput analysis .

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral contradictions resolved?

(Basic/Advanced)

- NMR :

- ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.39–7.85 ppm, with the methyl group at δ 2.32 ppm. Discrepancies in splitting patterns may arise from rotamers or solvent effects .

- ¹³C NMR : The benzylic carbon (CH₂OH) resonates at δ 65–70 ppm.

- Mass Spectrometry :

- ESI-MS : Isotopic peaks at m/z 303.3 [M−H]⁻ confirm bromine presence (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Contradiction resolution : Cross-validate with high-resolution QTOF-MS to distinguish isotopic clusters from impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

(Basic)

- Storage : Keep in airtight containers at 2–8°C to prevent oxidation.

- Handling : Use nitrile gloves and fume hoods; avoid inhalation (irritant).

- Emergency : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Q. How is this compound utilized in advanced material synthesis?

(Advanced)

- Polymerization : Acts as a monomer precursor for brominated polyarylethers. Solubility in THF/DMF mixtures (≥10 mg/mL) is critical for controlled polymer growth .

- Derivatization : Bromine facilitates Suzuki couplings to generate biaryl motifs for optoelectronic materials .

Q. What are the challenges in brominating this compound, and how can byproducts be minimized?

(Advanced)

Bromination at the benzylic position competes with aromatic bromination. Strategies include:

- Regioselective control : Use CBr₄/PPh₃ in DCM for benzylic bromination (94% yield), avoiding electrophilic aromatic substitution .

- Byproduct analysis : Monitor via GC-MS for dibrominated species; silica gel chromatography separates 1-bromo-4-(bromomethyl)-2-methylbenzene .

Q. How can researchers address contradictory synthetic yields reported for this compound?

(Advanced)

Discrepancies arise from:

- Purification methods : Distillation (96% purity) outperforms column chromatography (85–90%) due to volatile byproducts .

- Scale effects : Milligram-scale reactions may show lower yields vs. gram-scale optimized batches.

Recommendation : Replicate protocols with strict anhydrous conditions and inert atmospheres to ensure reproducibility .

属性

IUPAC Name |

(4-bromo-3-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSHHYYUASJVCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450863 | |

| Record name | (4-BROMO-3-METHYLPHENYL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149104-89-2 | |

| Record name | (4-BROMO-3-METHYLPHENYL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromo-3-methylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。